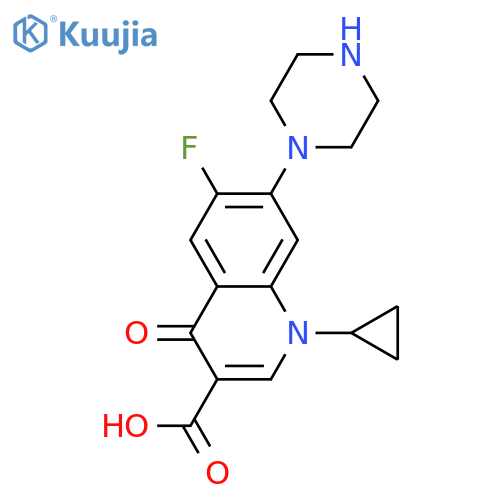

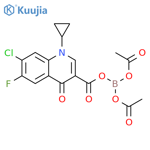

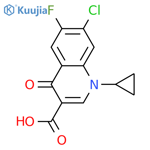

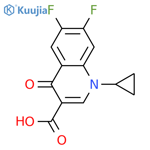

Regioselective nucleophilic substitution of halogen derivatives of 1-substituted 4-oxo-1,4-dihydroquinoline-3-carboxylic acids

,

Heterocycles,

1998,

48(6),

1111-1116